

Head-to-Head Comparison of VU6015929 with Other DDR Inhibitors

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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **VU6015929** with other prominent Discoidin Domain Receptor (DDR) inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as fibrosis, inflammation, and oncology.

Overview of VU6015929

VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2)[1][2]. Developed through a multidimensional optimization effort, it exhibits improved potency, enhanced physicochemical and pharmacokinetic properties, and a clean kinome profile, making it a valuable tool for in vitro and in vivo studies[3].

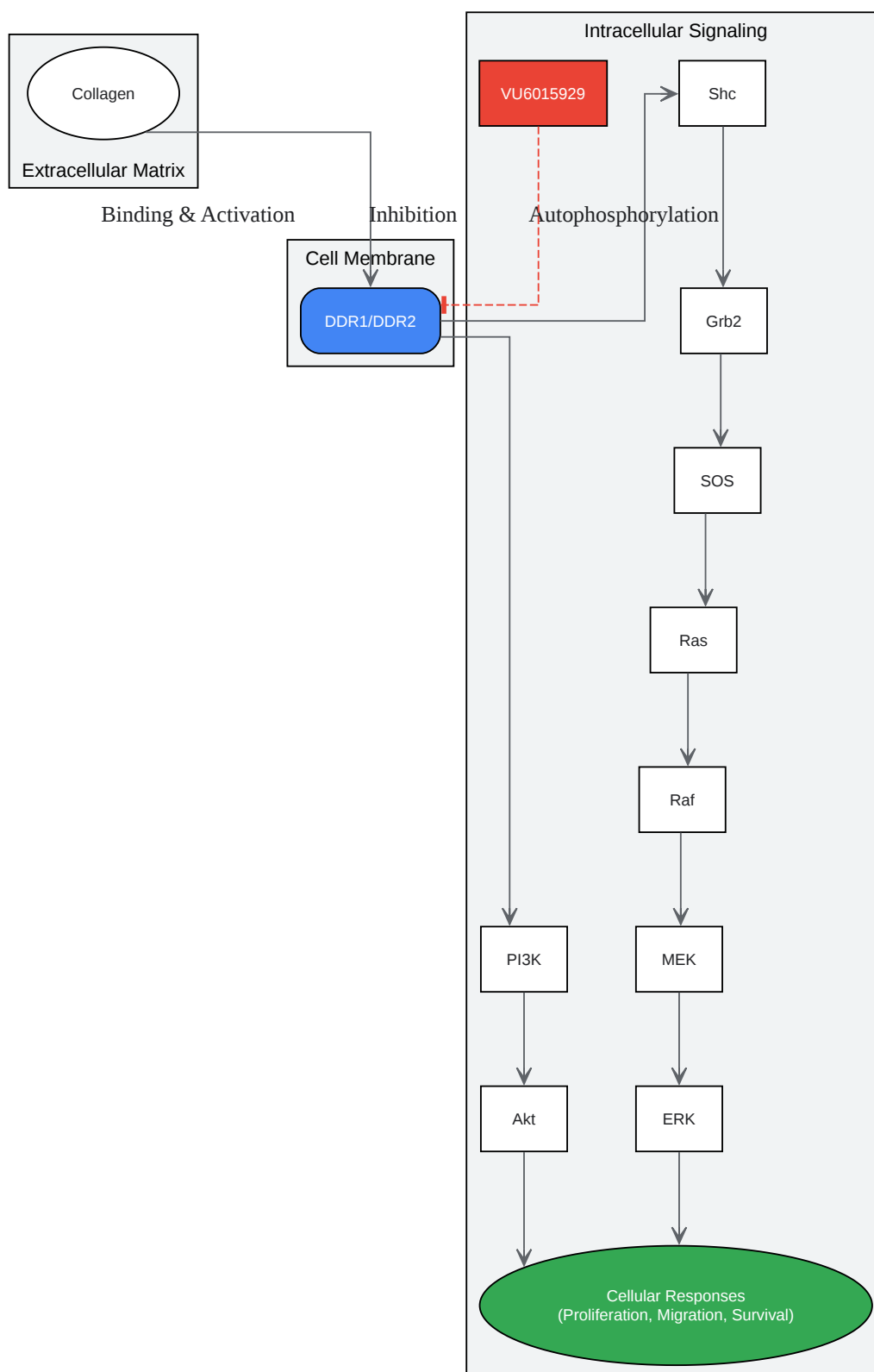
Comparative Efficacy of DDR Inhibitors

The following table summarizes the in vitro potency of **VU6015929** against DDR1 and DDR2 in comparison to other known DDR inhibitors. The data is presented as half-maximal inhibitory concentrations (IC₅₀), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Inhibitor	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Selectivity (DDR1 vs. DDR2)	Reference
VU6015929	4.67	7.39	~1.6-fold for DDR1	[2]
VU6015929 (Cell-based)	0.7078	-	-	[3]
DDR1-IN-1	105	431	~4.1-fold for DDR1	[4]
Dasatinib	0.5	1.4	~2.8-fold for DDR2	[5]
Imatinib	337	675	~2-fold for DDR1	
Nilotinib	43	55	~1.3-fold for DDR1	[5]
DDR1 inhibitor 7rh	6.8	-	Selective for DDR1	[6]
Dual DDR1/2 inhibitor 5n	9.4	20.4	~2.2-fold for DDR1	[6]
DDR1 inhibitor 2.45	29	>1856	>64-fold for DDR1	[6]

Signaling Pathway of Discoidin Domain Receptors

DDRs are receptor tyrosine kinases activated by collagen. Upon collagen binding, DDRs dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell adhesion, proliferation, migration, and extracellular matrix remodeling. Key signaling pathways activated by DDRs include the MAPK/ERK and PI3K/Akt pathways.



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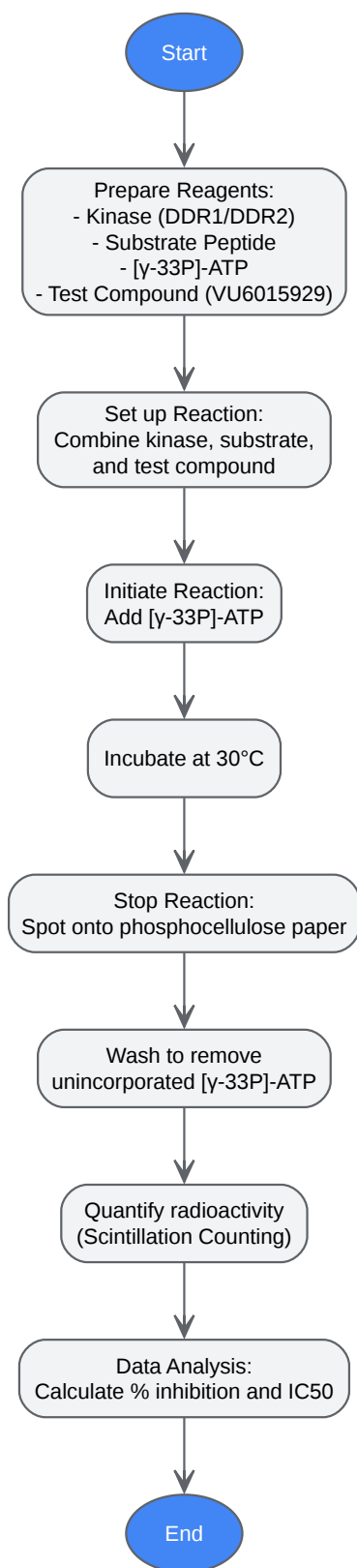
Caption: Simplified DDR1/2 signaling pathway upon collagen binding and its inhibition by **VU6015929**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize DDR inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.



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Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol Details:

- Reagent Preparation:
 - Prepare a kinase solution by diluting active DDR1 or DDR2 enzyme in kinase dilution buffer.
 - Prepare a substrate solution (e.g., a synthetic peptide like KKSREGDYMTMQIG) in kinase assay buffer.
 - Prepare a stock solution of the test compound (e.g., **VU6015929**) in DMSO and perform serial dilutions.
 - Prepare the γ -33P-ATP assay cocktail.
- Reaction Setup:
 - In a microplate, combine the kinase solution, substrate solution, and the serially diluted test compound. Include a positive control (no inhibitor) and a negative control (no kinase).
- Reaction Initiation and Incubation:
 - Initiate the kinase reaction by adding the γ -33P-ATP assay cocktail to each well.
 - Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
- Reaction Termination and Washing:
 - Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
 - Wash the paper multiple times with a phosphoric acid solution to remove unincorporated radiolabeled ATP.
- Quantification and Data Analysis:
 - Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

- Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
- Determine the IC50 value by fitting the dose-response data to a suitable model.

Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the collagen-induced autophosphorylation of DDR1 in a cellular context.

Protocol Details:

- Cell Culture and Treatment:
 - Culture cells expressing DDR1 (e.g., HEK293-DDR1-FLAG) in appropriate media.
 - Serum-starve the cells to reduce basal receptor tyrosine kinase activity.
 - Pre-incubate the cells with various concentrations of the test inhibitor (e.g., **VU6015929**) for a specified time (e.g., 1 hour).
 - Stimulate the cells with collagen I for a defined period (e.g., 90 minutes to 18 hours) to induce DDR1 autophosphorylation[3][7].
- Cell Lysis and Protein Quantification:
 - Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the cell lysates.
- Immunoblotting or ELISA:
 - For Immunoblotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated DDR1 (p-DDR1) and total DDR1.

- Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
- Quantify the band intensities to determine the ratio of p-DDR1 to total DDR1.
- For Capture ELISA:
 - Coat a microplate with an antibody that captures total DDR1.
 - Add the cell lysates to the wells.
 - Detect phosphorylated DDR1 using a specific primary antibody for p-DDR1 followed by a labeled secondary antibody.
 - Measure the signal and normalize it to the total DDR1 signal.
- Data Analysis:
 - Calculate the percentage of inhibition of DDR1 autophosphorylation for each inhibitor concentration.
 - Determine the cellular IC50 value from the dose-response curve.

Conclusion

VU6015929 is a highly potent dual inhibitor of DDR1 and DDR2, demonstrating low nanomolar efficacy in both biochemical and cell-based assays. Its improved pharmacological profile makes it a superior tool compound for investigating the roles of DDRs in health and disease compared to many first-generation and multi-kinase inhibitors. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of **VU6015929** and other DDR inhibitors in a research setting.

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